(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Comprehensive Technical Guide
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and analysis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol. This chiral alcohol is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of the antiemetic drug Aprepitant.[1][2] This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visualizations to elucidate experimental workflows.
Core Chemical and Physical Properties
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, also known by its CAS Number 127852-28-2 for the (R)-enantiomer and 225920-05-8 for the (S)-enantiomer, is a white to off-white solid at room temperature.[2] Its chemical structure features a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a chiral secondary alcohol at the benzylic position. These trifluoromethyl groups significantly influence the molecule's electronic properties and stability.
Physical and Chemical Data Summary
The following tables summarize the key physical and chemical properties of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈F₆O | [1] |
| Molecular Weight | 258.16 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Melting Point | 53.0 to 57.0 °C | [1] |
| Boiling Point | 223.5 °C at 760 mmHg | [1] |
| Density | 1.457 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| pKa (Predicted) | 13.99 ± 0.20 | [1] |
Spectral Data Summary
| Spectral Data Type | Key Peaks/Signals |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.84-7.78 (m, 3H, Ar-H), 5.04 (q, J = 6.6 Hz, 1H, CH-OH), 2.1 (br, s, 1H, OH), 1.50 (d, J = 6.3 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 148.2 (C), 131.9 (C), 125.6 (CH), 125.1 (CH), 121.2 (C), 69.2 (CH), 25.6 (CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch, broad), ~2980 (C-H stretch), ~1620 (C=C aromatic stretch), ~1280, 1140 (C-F stretch) |
| Mass Spectrometry (EI) | m/z 258 (M⁺), 243 (M⁺ - CH₃), 195 |
Experimental Protocols
Detailed methodologies for the synthesis and purification of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol are crucial for its application in research and development. Two primary methods for obtaining the enantiomerically pure compound are asymmetric transfer hydrogenation of the corresponding ketone and enzymatic resolution of the racemic alcohol.
Synthesis via Asymmetric Transfer Hydrogenation
This method involves the reduction of 3',5'-Bis(trifluoromethyl)acetophenone using a chiral catalyst.
Materials:
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3',5'-Bis(trifluoromethyl)acetophenone
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Ruthenium catalyst (e.g., Ru(OTf)--INVALID-LINK--)
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Potassium formate
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Methanol
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Argon or Nitrogen gas
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Schlenk tube or similar reaction vessel
Procedure:
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Under an inert atmosphere (Argon), add the ruthenium complex, potassium formate, and 3',5'-bis(trifluoromethyl)acetophenone to a Schlenk reaction tube.
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Add methanol to the reaction tube.
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Stir the reaction mixture at 50 °C for 24 hours.
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Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
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Upon completion, the (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is obtained.
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The product can be purified by column chromatography on silica gel.
Enantioselective Synthesis via Enzymatic Resolution
This protocol utilizes a lipase to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the desired (S)-enantiomer.
Materials:
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Racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol
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Lipase (e.g., Candida antarctica lipase B - CAL-B)
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Acyl donor (e.g., vinyl acetate)
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Organic solvent (e.g., toluene)
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Molecular sieves (optional, to remove water)
Procedure:
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Dissolve the racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol in the organic solvent.
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Add the lipase and the acyl donor to the solution.
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Stir the mixture at a controlled temperature (e.g., 30-40 °C).
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Monitor the reaction for the conversion of one enantiomer to the corresponding ester.
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Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.
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Separate the unreacted (S)-alcohol from the acylated (R)-ester using column chromatography.
Visualizations
The following diagrams illustrate key experimental and logical workflows related to (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.
Caption: Asymmetric synthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol.
Caption: Enzymatic resolution workflow for isolating the (S)-enantiomer.
Application in Drug Development
The primary application of enantiomerically pure (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol is as a key chiral building block in the synthesis of Aprepitant.[1][2] Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The specific stereochemistry of this alcohol is crucial for the biological activity of the final drug molecule.
Caption: Role of the (S)-alcohol in the synthesis of Aprepitant.
